REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:10]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11]2)O)=[CH:4][CH:3]=1.CCN(S(F)(F)[F:22])CC>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([F:22])[CH:10]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(O)C1CN(CC1)C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully quench with saturated NaHCO3 (exothermic and gas evolution)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic phases with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the crude material by flash chromatography
|
Type
|
CUSTOM
|
Details
|
collecting all the fractions as the product
|
Type
|
WASH
|
Details
|
Elute with 5-10% MeOH (2 N NH3)/CH2Cl2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C1CN(CC1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.049 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |